1-(4-ethoxyphenyl)-3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-ethoxyphenyl)-3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one is a complex organic compound that features a pyrazinone core substituted with ethoxyphenyl and fluorophenylmethylsulfanyl groups
Scientific Research Applications
1-(4-ethoxyphenyl)-3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxyphenyl)-3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. The starting materials often include 4-ethoxyphenylamine and 4-fluorobenzyl chloride. The synthesis proceeds through the formation of intermediate compounds, which are then cyclized to form the pyrazinone core. Common reagents used in these reactions include bases like sodium hydride and solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethoxyphenyl)-3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound may act as an inhibitor or modulator. The pathways involved in its mechanism of action would depend on the specific biological context in which it is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-ethoxyphenyl)-3-{[(4-chlorophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one
- 1-(4-ethoxyphenyl)-3-{[(4-bromophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one
Uniqueness
1-(4-ethoxyphenyl)-3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methylsulfanyl]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S/c1-2-24-17-9-7-16(8-10-17)22-12-11-21-18(19(22)23)25-13-14-3-5-15(20)6-4-14/h3-12H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFITZUNJJTGSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.